![molecular formula C7H12N2O B13544217 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine](/img/structure/B13544217.png)
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine
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Overview
Description
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is a heterocyclic compound featuring an oxazole ring substituted with a dimethyl group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethylamine with an α-halo ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles.
Condensation reactions: The compound can participate in condensation reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the ethanamine side chain.
Reduction: Lithium aluminum hydride or sodium borohydride can reduce the oxazole ring.
Substitution: Halogenating agents like thionyl chloride can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Oxidation of the ethanamine side chain can yield corresponding oxazole carboxylic acids.
Reduction: Reduction reactions can produce various reduced oxazole derivatives.
Substitution: Substitution reactions can yield halogenated oxazole derivatives.
Scientific Research Applications
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine side chain may enhance the compound’s binding affinity to its targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the oxazole ring.
1-(1,3-oxazol-2-yl)ethan-1-amine: Lacks the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2-(Dimethyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-5-6(2)10-7(9-5)3-4-8/h3-4,8H2,1-2H3 |
InChI Key |
CIKYIQLBYUIBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CCN)C |
Origin of Product |
United States |
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